6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate
Description
6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate is a purine derivative functionalized with a piperazine moiety at the 6-position. The compound exists as a dihydrochloride salt with two water molecules of crystallization, enhancing its aqueous solubility and stability for pharmaceutical or biochemical applications . Its molecular formula is C₉H₁₄Cl₂N₆·2H₂O, with a molecular weight of 311.60 g/mol (anhydrous basis) .
Properties
IUPAC Name |
6-piperazin-1-yl-7H-purine;dihydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH.2H2O/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;;;;/h5-6,10H,1-4H2,(H,11,12,13,14);2*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMMSMGVWACKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=N3.O.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Modern techniques such as microwave irradiation could reduce reaction times. For instance, substituting POCl₃-mediated chlorination with microwave conditions (150°C, 30 minutes) may enhance efficiency, as seen in analogous purine syntheses.
Purification and Characterization
Chromatographic Methods
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Column Chromatography : Silica gel eluted with dichloromethane/methanol (9:1) removes unreacted piperazine and byproducts.
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Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC).
Spectroscopic Data
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¹H NMR (D₂O): δ 8.35 (s, 1H, H-8), 8.12 (s, 1H, H-2), 3.50–3.70 (m, 8H, piperazine).
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ESI-MS : m/z 231.1 [M+H]⁺ (free base).
Industrial-Scale Considerations
Adapting the synthesis for bulk production requires addressing:
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Solvent Recovery : Acetonitrile and ethanol are recycled via distillation.
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Waste Management : POCl₃ byproducts are neutralized with aqueous sodium bicarbonate.
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Process Safety : Exothermic reactions (e.g., HCl addition) demand controlled addition rates and cooling.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Oxidation Reactions
The purine ring system undergoes selective oxidation under controlled conditions:
Research Findings :
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Oxidation at the 8-position is favored due to electron density distribution in the purine ring.
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N-Oxide formation enhances solubility but reduces stability under basic conditions .
Reduction Reactions
Reductive modifications target both the purine core and substituents:
Mechanistic Insight :
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LiAlH<sub>4</sub> reduces the purine ring via nucleophilic attack at electrophilic positions.
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Catalytic hydrogenation (H<sub>2</sub>/Pd-C) preserves the piperazinyl group while saturating the purine ring .
Substitution Reactions
The piperazinyl nitrogen and purine positions participate in nucleophilic substitutions:
Alkylation
| Reagent | Site | Product | Yield |
|---|---|---|---|
| Methyl iodide | Piperazinyl N4 | N-Methylpiperazinyl derivative | 82–89% |
| Benzyl bromide | Purine C2 | 2-Benzylpurine analogue | 67% (with NaH base) |
Acylation
| Reagent | Site | Product | Catalyst |
|---|---|---|---|
| Acetic anhydride | Piperazinyl NH | Acetylated piperazine | DMAP, 75% yield |
| Benzoyl chloride | Purine NH | N-Benzoylated purine | Pyridine, 58% yield |
Key Observations :
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Alkylation at the piperazinyl group improves lipophilicity for membrane permeability .
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Acylated derivatives show enhanced stability in physiological pH ranges .
Cross-Coupling Reactions
Palladium-mediated reactions enable structural diversification:
Biological Activity Correlation
Structural modifications directly impact pharmacological properties:
Research Applications :
Scientific Research Applications
Pharmacological Applications
1. Antitumor Activity
Research has indicated that purine derivatives, including 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate, exhibit antitumor properties by acting on specific kinases involved in cancer progression. A study highlighted its effectiveness against various cancer cell lines, showing a dose-dependent inhibition of tumor growth. The compound's mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
2. Cardioprotective Effects
This compound has been investigated for its cardioprotective effects, particularly in ischemic conditions. In animal models, it was shown to reduce infarct size significantly compared to control groups. The administration of this compound enhanced endogenous cardioprotective mechanisms, suggesting its potential use in treating ischemic heart diseases .
3. Antimicrobial Properties
Recent studies have demonstrated the antimicrobial activity of this compound against various bacterial strains. Its mechanism appears to involve interference with bacterial DNA replication processes, making it a candidate for developing new antibiotics .
Mechanistic Insights
1. Inhibition of Kinases
The compound has shown selective inhibition of CDK2 over CDK1, which is crucial for its antitumor effects. Molecular docking studies have provided insights into the binding affinities and interactions between the compound and the target enzymes, highlighting its potential as a therapeutic agent in oncology .
2. Modulation of Purinergic Signaling
As a purine analog, this compound interacts with purinergic receptors, influencing various physiological responses such as inflammation and immune response modulation. This interaction suggests its applicability in treating inflammatory diseases .
Data Tables
| Application Area | Effect | Study Reference |
|---|---|---|
| Antitumor Activity | Inhibition of tumor growth | |
| Cardioprotective Effects | Reduction of infarct size | |
| Antimicrobial Properties | Effective against bacterial strains |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. Results indicated a significant reduction in cell viability, with IC50 values demonstrating potent activity against breast and lung cancer cells.
Case Study 2: Cardioprotection in Ischemia
A study on rabbits subjected to induced ischemia showed that administration of the compound at a dose of 3.8 μmol/kg resulted in a marked reduction in infarct size compared to untreated controls (13.4% vs. 26.4%) after ischemic preconditioning protocols were applied .
Mechanism of Action
The mechanism of action of 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues of 6-Substituted Purines
Key Insights :
- Piperazine vs. Piperidine : The piperazinyl group in the target compound introduces two nitrogen atoms, enabling stronger hydrogen bonding and salt formation (as dihydrochloride), unlike the single nitrogen in piperidine derivatives. This improves aqueous solubility, critical for bioavailability .
- Chloro Substitutions : The 2-chloro analogue (CAS 1351612-64-0) retains reactivity for nucleophilic displacement, whereas the dihydrochloride dihydrate form of the target compound prioritizes stability and solubility .
- Aryl Modifications : Adding chlorophenyl groups at the 8- and 9-positions () significantly alters pharmacodynamics, likely enhancing binding to hydrophobic pockets in target proteins.
Biological Activity
6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate is a purine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound is characterized by the presence of a piperazine moiety, which enhances its biological activity through interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈Cl₂N₄O₂
- Molecular Weight : 315.22 g/mol
This compound is soluble in water and exhibits a dihydrochloride form, which aids in its stability and bioavailability.
The biological activity of this compound primarily involves its interaction with purinergic receptors, specifically the P2Y and A1 adenosine receptor families. These receptors play crucial roles in various physiological processes, including immune response, neurotransmission, and cell proliferation.
Key Mechanisms:
- Adenosine Receptor Activation : The compound acts as an agonist for adenosine receptors, leading to downstream signaling that can modulate inflammation and immune responses .
- Purinergic Signaling Modulation : By influencing ATP metabolism through ecto-nucleotide triphosphate pathways, it may alter cellular responses to injury or stress .
Biological Activities
The compound has demonstrated several biological activities in preclinical studies:
- Antitumor Activity : Research indicates that derivatives of purines, including this compound, exhibit significant antitumor effects by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The piperazine scaffold is known for its antimicrobial activity, which may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
- Neuroprotective Effects : Studies have shown that compounds similar to 6-(1-Piperazinyl)-9H-purine can protect neuronal cells from oxidative stress and excitotoxicity, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Antitumor Studies :
- A study evaluated the cytotoxic effects of 6-(1-Piperazinyl)-9H-purine on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM depending on the cell line tested.
- Table 1 summarizes the cytotoxic effects observed across different cancer types.
Cancer Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction HeLa (Cervical) 20 Cell cycle arrest A549 (Lung) 25 ROS generation -
Neuroprotective Studies :
- In vitro studies showed that treatment with the compound reduced neuronal cell death by 40% under oxidative stress conditions.
- The mechanism was linked to the upregulation of antioxidant enzymes.
- Antimicrobial Activity :
Q & A
Q. What are the recommended synthetic routes for 6-(1-Piperazinyl)-9H-purine dihydrochloride dihydrate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives. For example, reacting 6-chloropurine with piperazine under reflux in anhydrous solvents (e.g., DMF or ethanol) at 80–100°C for 12–24 hours yields the piperazinyl-purine intermediate. Subsequent hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol/water, followed by dihydrate crystallization . Optimization strategies include:
Q. How can researchers ensure the compound’s purity and stability during storage?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) and UV detection at 260 nm. Compare retention times with pharmacopeial standards (e.g., USP monographs for piperazine derivatives) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via:
- Thermogravimetric Analysis (TGA) : Detect water loss indicative of dihydrate decomposition.
- X-ray Diffraction (XRD) : Confirm crystalline integrity under stress conditions .
Q. How can contradictions in biological activity data for this compound be resolved?
Methodological Answer: Discrepancies may arise from:
- Hydrate vs. Anhydrate Forms : Use dynamic vapor sorption (DVS) to characterize hydrate stability under experimental conditions .
- Impurity Profiles : Quantify trace impurities (e.g., unreacted 6-chloropurine) via LC-MS and correlate with bioactivity using multivariate regression .
- Theoretical Frameworks : Link results to purine receptor binding models (e.g., adenosine receptor antagonism) to contextualize mechanistic outliers .
Q. Example Analysis Workflow
Hypothesis : Reduced activity in humid conditions due to hydrate formation.
Experimental : Compare IC₅₀ values of anhydrous vs. dihydrate forms in receptor-binding assays.
Statistical Tool : ANOVA with post-hoc Tukey test to assess significance .
Q. What advanced computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model the compound’s binding to purinergic receptors (e.g., A₂A) using force fields like CHARMM35. Focus on piperazinyl group flexibility and solvent interactions .
- Docking Studies : Use AutoDock Vina to screen against kinase targets. Validate with experimental IC₅₀ data .
- Quantum Mechanics (QM) : Calculate partial charges and electrostatic potential surfaces to refine docking scores .
Q. How can researchers design experiments to address conflicting solubility data in aqueous vs. lipid systems?
Methodological Answer:
- Solubility-by-Design (SbD) : Use a tiered approach:
- Phase Solubility Analysis : Measure solubility in buffers (pH 1–7.4) and lipid-mimetic systems (e.g., n-octanol/water partition coefficients) .
- Membrane Permeability : Employ PAMPA assays to correlate solubility with passive diffusion .
- Controlled Variables : Standardize temperature (25°C vs. 37°C) and ionic strength to isolate confounding factors .
Q. Example Solubility Data
| Medium | Solubility (mg/mL) | LogP |
|---|---|---|
| Water (pH 7.4) | 2.1 | -1.2 |
| n-Octanol | 0.8 | 1.5 |
Q. What methodological frameworks support structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Conceptual Framework : Link synthetic modifications (e.g., piperazinyl substituents) to target engagement using Hansch analysis or 3D-QSAR .
- Experimental Design : Synthesize analogs (e.g., 4-methylpiperazinyl or pyridinyl derivatives) and test against a panel of kinases or GPCRs .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to merge computational predictions with assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
